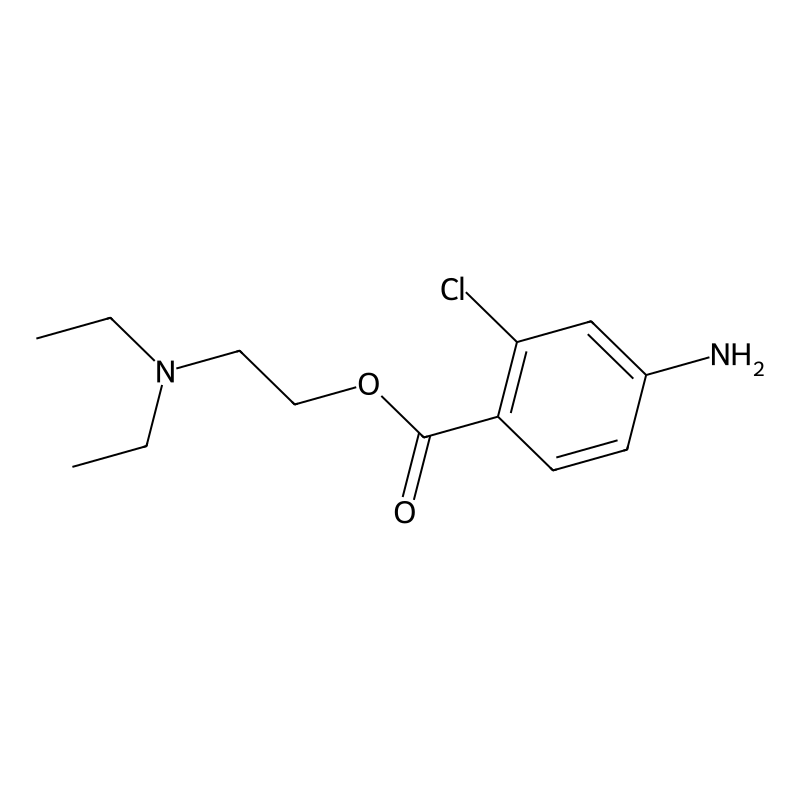

Chloroprocaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.30e+00 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Chloroprocaine's Mechanism of Action on Voltage-Gated Sodium Channels

Introduction and Clinical Significance

Chloroprocaine is a short-acting local anesthetic (LA) of the amino-ester class that has seen renewed clinical and research interest, particularly for short-duration procedures like obstetric epidural anesthesia and spinal blocks. Its pharmacological profile is characterized by an extremely rapid onset of action and a very short duration of anesthetic effect, largely attributable to its rapid metabolism by plasma cholinesterases, which minimizes systemic toxicity [1] [2]. For researchers and drug development professionals, this compound serves as a compelling template for designing safer local anesthetics with controllable duration. The core mechanism of action, shared across LA drugs, is the voltage- and use-dependent inhibition of voltage-gated sodium (Na(_V)) channels, which are responsible for the initiation and propagation of action potentials in excitable cells [3] [4]. This whitepaper provides a detailed technical analysis of this mechanism, synthesizing foundational pharmacology with recent structural insights to offer a comprehensive resource for scientific audiences.

Core Molecular Mechanism of Action

Primary Target: Voltage-Gated Sodium Channels (Na(_V))

The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel [4]. This large transmembrane protein comprises four homologous domains (DI-DIV), each with six transmembrane segments (S1-S6). The S5-S6 segments from each domain form the central pore, while the S4 segments act as voltage sensors [4]. This compound acts as a reversible pore blocker, binding within the channel's inner vestibule to physically occlude sodium ion (Na(^+)) permeation, thereby inhibiting the rapid sodium influx required for the depolarization phase (phase 0) of the action potential [1] [2].

The Modulated Receptor Hypothesis and State-Dependent Block

This compound's interaction with the Na(_V) channel is best explained by the Modulated Receptor Hypothesis [4]. This model posits that the affinity of the LA binding site is not static but is allosterically "modulated" by the conformational state of the channel—resting (closed), open, or inactivated.

- State-Dependent Affinity: this compound exhibits low affinity for the Na(_V) channel in its resting state (at normal, hyperpolarized membrane potentials). Its affinity increases dramatically when the channel opens or enters the inactivated state following depolarization [4]. This state-dependent binding is a critical therapeutic feature, as it confers use-dependence (also called phasic block), meaning the drug's inhibitory effect is more pronounced in rapidly firing neurons (e.g., pain pathways) than in quiescent ones [4] [5].

- Molecular Mechanism of State-Dependence: During depolarization, the S6 segments of the channel undergo a conformational change that widens the intracellular entrance to the pore. This creates a high-affinity binding site and facilitates access for charged drug molecules. A key residue for this interaction is a phenylalanine in the DIV-S6 segment [4]. Binding to this residue is believed to stabilize the inactivated state of the channel and may physically hinder the movement of the S6 helices, contributing to pore occlusion.

The following diagram illustrates the access pathways and state-dependent binding of this compound to the Na(_V) channel.

This compound utilizes hydrophilic and hydrophobic pathways to reach its binding site within the sodium channel pore, with high-affinity binding occurring when the channel is in an open or inactivated state.

Differential Nerve Block and Order of Sensation Loss

The effect of this compound is not uniform across all nerve fibers. This differential blockade arises from anatomical and physiological differences between fiber types. In general, smaller-diameter, thinly myelinated or unmyelinated fibers are blocked before larger, heavily myelinated ones [2] [6]. Consequently, sensation is lost in the following order:

- Autonomic function (sympathetic tone)

- Pain and temperature sensation

- Light touch, pressure, and proprioception

- Skeletal muscle motor function [2]

This differential effect is crucial for its clinical utility, allowing for sensory anesthesia without complete muscle paralysis.

Structural and Physicochemical Determinants of Action

Molecular Structure and Access Pathways

The this compound molecule shares the common LA structure of a lipophilic aromatic ring (a benzoic acid derivative), a hydrophilic tertiary amine, and an ester linkage connecting the intermediate alkyl chain [3] [7].

- Ester Linkage: The ester bond defines its classification and dictates its metabolism by plasma pseudocholinesterases, resulting in a very short plasma half-life (approximately 21-25 seconds in vitro) [1]. One metabolite is para-aminobenzoic acid (PABA), which is associated with allergic reactions in a small subset of patients [2].

- Access Pathways: The molecule's pKa of 8.7 means that at physiological pH (7.4), the majority of molecules exist in a positively charged, cationic form (BH(^+)) [2] [3]. A smaller fraction remains an uncharged, neutral base (B). The neutral base can diffuse freely through the lipid membrane (the hydrophobic pathway). Once inside the cytoplasm, it can re-equilibrate and the cationic form can then bind to the LA receptor site. The charged form can also access its binding site directly via the hydrophilic pathway when the channel is open, entering from the cytoplasmic side [3] [4]. Recent cryo-EM structures suggest that side fenestrations in the channel protein that face the lipid membrane may also provide direct access for LAs to the pore, supporting the idea of membrane-based access pathways [3].

Key Pharmacokinetic and Physicochemical Properties

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound that directly influence its mechanism of action and clinical profile [1] [2] [3].

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value/Range | Functional Implication |

|---|---|---|

| Chemical Class | Amino-ester | Rapid plasma metabolism by pseudocholinesterase. |

| pKa | 8.7 | >85% cationic at pH 7.4; theoretically slow onset, but overcome by high dosing. |

| Partition Coefficient | Low (Lipophilicity) | Low potency; correlates with its short duration of action. |

| Protein Binding | Very Low (~30-40%) | Short duration of action due to minimal tissue binding. |

| Onset of Action | Rapid (6-12 minutes) | Due to large diffusion gradient from high doses enabled by low toxicity. |

| Plasma Half-Life (in vitro) | ~21-25 sec (Adults) | Extremely rapid hydrolysis minimizes risk of systemic toxicity (LAST). |

| Metabolism | Plasma esterases (ocular: nonspecific esterases) | Metabolized to 2-chloro-4-aminobenzoic acid and diethylaminoethanol. |

The paradox of this compound—a high pKa yet a rapid onset—is explained clinically. Its rapid metabolism permits the safe administration of large doses, creating a steep concentration gradient that drives diffusion to the nerve, thus accelerating onset despite unfavorable ionization [2].

Experimental Methodologies for Mechanistic Study

Elucidating the detailed mechanism of Na(_V) channel blockers like this compound requires a combination of electrophysiological, molecular biological, and structural techniques. The following diagram outlines a generalized workflow for such investigations.

A generalized experimental workflow for investigating the molecular mechanism of sodium channel blockers, integrating electrophysiology, molecular biology, and in vivo models.

Key Electrophysiological Protocols

Voltage-Clamp electrophysiology, particularly using heterologous expression systems (e.g., HEK293 cells, Xenopus oocytes) expressing specific Na(_V) isoforms, is the cornerstone for studying LA mechanism [4]. Key protocols include:

- Tonic Block: The cell is held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A low-frequency depolarizing pulse protocol is applied before and after drug application. Tonic block measures the fraction of channels blocked without prior activation.

- Use-Dependent Block: The cell is subjected to a rapid train of depolarizing pulses (e.g., 10 Hz for 1-2 seconds). Use-dependent block accumulates with each pulse as more channels are driven into the open/inactivated high-affinity state, quantifying the phasic nature of the block [4] [5].

- Analysis of Gating Currents: By measuring the movement of the gating charges (S4 segments) in the absence of ionic current, researchers can determine if the drug (e.g., this compound) affects voltage-sensor movement, which some studies suggest occurs with LA binding [4].

Molecular Biology and Mutagenesis

Site-Directed Mutagenesis is used to probe the LA binding site. For example, mutating the key phenylalanine residue in DIV-S6 to a smaller amino acid (e.g., alanine) dramatically reduces the affinity for many LAs, confirming its critical role [4]. Creating chimeric channels by swapping domains between LA-sensitive and -insensitive isoforms can help localize binding regions.

Structural Biology

The recent advent of cryo-Electron Microscopy (cryo-EM) has allowed for the determination of high-resolution structures of Na(_V) channels, sometimes co-crystallized with drug molecules [3]. These structures provide atomic-level detail of the binding site, revealing how specific residues interact with the drug and how binding alters channel conformation.

Clinical and Research Implications

Toxicity and Safety Profile

The primary safety concern with any LA is Local Anesthetic Systemic Toxicity (LAST), which manifests as central nervous system (CNS) excitation (e.g., seizures) followed by depression, and cardiovascular (CV) collapse including hypotension, arrhythmia, and contractile depression [2] [6]. This compound's standout safety feature is its rapid metabolism, which results in low peak plasma levels and a very short duration of action, making LAST rare [1]. Management of LAST involves airway support, seizure control with benzodiazepines, and the critical administration of Intravenous Lipid Emulsion (ILE) 20% as an antidotal therapy [6].

Relevance for Drug Development

This compound represents a benchmark for a fast-onset, short-duration, low-systemic-toxicity LA. Its properties guide the development of new compounds. Current research focuses on:

- Subtype-Specific Blockers: Designing LAs that selectively target Na(_V) isoforms predominantly expressed in nociceptive neurons (e.g., Na(_V)1.7, Na(_V)1.8) to provide analgesia without motor or autonomic side effects [3] [4].

- Stereoselectivity: Developing single enantiomers (like ropivacaine) to improve safety margins.

- Prolonged-Release Formulations: Using drug delivery systems (e.g., liposomes) to extend the duration of short-acting drugs, potentially combining the safety of this compound with a longer effect.

Conclusion

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Sodium Channels and Local Anesthetics—Old Friends With ... [pmc.ncbi.nlm.nih.gov]

- 4. The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 5. Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 6. Local anesthetic agents<!-- ... - -->Knowledge<!-- --> @ AMBOSS [amboss.com]

- 7. THE PHARMACOLOGY OF LOCAL ANESTHETICS [sciencedirect.com]

chloroprocaine pharmacokinetics hydrolysis plasma cholinesterase

Metabolic Pathway and Hydrolysis

Chloroprocaine undergoes rapid enzymatic hydrolysis in the bloodstream, not in the liver. This process, mediated by the enzyme plasma cholinesterase, cleaves the drug into its two primary, inactive metabolites [1] [2].

Key Experimental Protocols

Researchers have developed specific methods to study this compound's rapid hydrolysis and measure its concentrations.

Gas-Liquid Chromatography (GLC) for Intact this compound

- Purpose: To measure very low blood levels of intact (unmetabolized) this compound [3].

- Key Challenge: this compound hydrolyzes so quickly ex vivo that even collected blood samples require special handling.

- Critical Step: Add echothiophate iodide to blood collection tubes to inhibit plasma cholinesterase and prevent further hydrolysis after sampling [3].

- Sensitivity: This method can detect concentrations as low as 10 ng/mL [3].

Ultraviolet (UV) Spectrophotometry for Hydrolysis Kinetics

- Purpose: A rapid, reliable method to determine this compound in serum and study its hydrolysis kinetics [4].

- Principle: Measures this compound concentration by its absorbance at 300 nm.

- Validation: The contribution of the primary metabolite (2-chloro-4-aminobenzoic acid) to the total absorbance at this wavelength is negligible, ensuring assay accuracy [4].

- Application: Used to determine Michaelis-Menten constants (Kₘ and Vₘₐₓ) for different genetic variants of plasma cholinesterase [4].

Factors Influencing Hydrolysis Rate

The metabolism of this compound can be significantly affected by genetic factors and concomitant drugs.

Plasma Cholinesterase Genotype

The activity of plasma cholinesterase is genetically determined. Individuals with the homozygous atypical variant have a severely reduced affinity for this compound, indicated by a much higher Kₘ, which significantly slows the hydrolysis rate [4]. In these patients, the circulating half-life of this compound can extend to approximately two minutes [5].

Drug Interactions (Enzyme Inhibition)

Several adjuvant drugs used in anesthesia act as competitive inhibitors of plasma cholinesterase, potentially prolonging the duration and increasing the toxicity of this compound [4].

| Inhibitor Drug | Inhibition Constant (Kᵢ) - Typical Variant | Clinical Implication |

|---|---|---|

| Neostigmine | 3.3 ± 0.3 µM [4] | Significant inhibition at clinical doses |

| Bupivacaine | 4.2 ± 0.3 µM [4] | Relevant when mixtures are used |

| Lidocaine | Competitive inhibition [4] | Additive toxicity risk with mixtures |

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Package Insert / Prescribing Information [drugs.com]

- 3. Metabolism and Measurement of this compound, an Ester- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of local anesthetic esters and the effects ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

Clinical Profile & Pharmacokinetic/Pharmacodynamic Data

Table 1: Key Pharmacodynamic and Clinical Properties of Spinal Chloroprocaine

| Property | Details |

|---|---|

| Mechanism of Action | Ester-type local anesthetic. Stabilizes neuronal membranes by reversibly inhibiting sodium ion influx, preventing initiation and transmission of nerve impulses [1]. |

| Onset of Action | Rapid onset (5-10 minutes) [2]. No significant difference compared to low-dose bupivacaine [3]. |

| Sensory & Motor Block Regression | Significantly faster regression than low-dose bupivacaine. Motor block regression is ~57 minutes faster; sensory block regression is ~140 minutes faster [3]. |

| Time to Ambulation & Discharge | Significantly shorter. Time to ambulation is ~85 minutes faster and time to meet discharge criteria is ~89 minutes faster than low-dose bupivacaine [3]. A 2024 study confirmed a significantly shorter time to meet discharge criteria (191.4 min vs. 230.9 min) [4]. |

| Metabolism | Rapidly hydrolyzed by plasma cholinesterase to inactive metabolites: 2-chloro-4-aminobenzoic acid (CABA) and beta-diethylaminoethanol [5] [1]. |

| Half-Life ( in vitro plasma) | Very short: 21 ± 2 seconds (males), 25 ± 1 second (females) [1]. |

| Risk of Transient Neurological Symptoms (TNS) | Low incidence, similar to bupivacaine. A 2024 study reported no TNS within 24 hours post-procedure [4]. Historical neurotoxicity concerns are linked to old formulations with preservatives; modern preservative-free versions are safe [2]. |

Table 2: Dosing, Efficacy, and Safety for Spinal Anesthesia

| Aspect | This compound (Preservative-Free) | Low-Dose Hyperbaric Bupivacaine (Comparator) | | :--- | :--- | :--- | :--- | | Typical Spinal Dose | 30-60 mg (commercially available as 1% solution, Clorotekal). 50 mg effective for block to T10 [5] [1]. | ≤10 mg [3] | | Recommended Surgical Duration | Short procedures (≤60 minutes) [1]. Suitable for surgeries ≤40 min with 30-50 mg doses [5]. | Varies, but recovery is slower. | | Dose-Response Relationship | Yes. Higher doses (40 mg, 50 mg) provide longer block duration but slower resolution vs. 30 mg. 30 mg has a higher failure rate [5]. | Not the focus of this analysis. | | Hemodynamic Stability | Associated with stable hemodynamics [2]. | Can cause unpredictable, dose-dependent levels leading to hemodynamic instability [2]. | | FDA-Approved Formulation | Yes (Clorotekal) [1]. | N/A |

Experimental Protocols & Methodologies

For your reference, here are the key methodologies from cited clinical studies.

Dose-Finding and Pharmacokinetic Study Protocol

This prospective, randomized, observer-blind study evaluated three doses of 1% this compound HCl (30, 40, 50 mg) in patients undergoing lower limb procedures (≤40 min) [5].

Experimental workflow for this compound dose-finding and PK study [5].

Key Procedures [5]:

- Blinding: An observer, blinded to the dose and volume administered, assessed all block progressions and regressions.

- Block Assessment: Sensory block was assessed using a Pinprick test (20-G hypodermic needle) until loss of sensation at S1. Motor block was assessed using Bromage's scale.

- Primary Endpoint: Time to complete resolution of the spinal block (recovery of motor function and sensory block at S1).

- Pharmacokinetics: Venous blood samples were collected pre- and post-injection. Plasma was separated and stored at -70°C. Concentrations of this compound and its metabolite (CABA) were determined using a validated LC-MS/MS method.

Comparative Efficacy Trial Protocol (vs. Bupivacaine)

This double-blind randomized controlled trial compared 1% this compound hydrochloride to 0.75% hyperbaric bupivacaine in patients undergoing anorectal surgery in an ambulatory center [4].

Workflow for comparative RCT of this compound versus bupivacaine [4].

Key Procedures [4]:

- Endpoints: Co-primary endpoints were recovery time (return of motor and sensory function) and time until discharge criteria were met. A key secondary endpoint was the onset of TNS within 24 hours.

- Outcome Measures: The study demonstrated a statistically significant reduction in the time to meet discharge criteria with this compound, with no reported cases of TNS.

Research Considerations and Future Directions

- Dosing Optimization: While 30 mg offers the fastest recovery, it may be insufficient for some procedures. The choice between 40 mg and 50 mg involves a trade-off between ensuring adequate surgical anesthesia and minimizing recovery time [5].

- Novel Formulations for Prolonged Action: Research into covalently conjugating anesthetic drugs to biodegradable polymers is ongoing. For example, conjugating Tetrodotoxin (TTX) to polymers like poly(glycerol sebacate) (PGS) aims to provide controlled release and extended nerve blockade with reduced local and systemic toxicity [6]. This represents a significant frontier in local anesthetic development beyond this compound's intrinsic profile.

References

- 1. (Professional Patient Advice) - Drugs.com this compound [drugs.com]

- 2. Does spinal this compound pharmacokinetic profile ... [sciencedirect.com]

- 3. Does spinal profile actually... This compound pharmacokinetic [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of 1% this compound hydrochloride versus ... [pubmed.ncbi.nlm.nih.gov]

- 5. anaesthesia with Spinal HCl 1% for elective lower... This compound [bmcanesthesiol.biomedcentral.com]

- 6. 用于实现延长的局部麻醉的共价麻醉药-聚合物缀合物 [patents.google.com]

chloroprocaine metabolite 4-amino-2-chlorobenzoic acid ACBA

ACBA Identity and Pharmacokinetic Profile

ACBA is the primary hydrolytic metabolite of chloroprocaine, formed via esterase-mediated breakdown [1]. The table below summarizes key quantitative data from recent pharmacokinetic studies.

| Parameter | In Vivo (Piglet Model) | In Vitro (Hydrogel in Plasma) |

|---|---|---|

| Sample Analysis | HPLC-MS/MS [1] | HPLC-MS/MS [1] |

| Analyte Measured | ACBA | This compound & ACBA |

| Detection Time | T0 to T12h [1] | This compound: 1 to 7 days; ACBA: Up to 7 days [1] |

| Cmax (Maximum Concentration) | 3 hours post-application [1] | This compound: 1 day; ACBA: 7 days [1] |

| Key Finding | This compound itself was below the quantitation limit in vivo, while its metabolite ACBA was readily detected [1]. | Demonstrated sustained release of this compound from the hydrogel device and subsequent metabolism to ACBA over time [1]. |

Experimental Protocol for Quantifying ACBA

Here is a detailed methodology for the simultaneous quantification of this compound and ACBA in plasma using HPLC-MS/MS, as described in the research [1].

- Instrumentation: The analysis was performed using a Thermo Scientific HPLC system coupled with a TSQ Quantum Access triple quadrupole mass spectrometer. Separation was achieved using a Kinetex 2.6µ C18 100 Å column (100 x 4.6 mm) maintained at 40°C [1].

- Chromatographic Conditions:

- Mobile Phase A: Ultrapure water acidified with formic acid.

- Mobile Phase B: Methanol acidified with formic acid.

- Elution: Gradient mode at a flow rate of 0.8 mL/min.

- Injection Volume: 2.0 µL [1].

- Mass Spectrometry Detection:

- Ion Source: Electrospray Ionization (ESI).

- Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- This compound: m/z 271 → 154, 198

- ACBA: m/z 172 → 90, 154

- Internal Standard (Lidocaine): m/z 235 → 86.2 [1]

- Sample Preparation:

- Internal Standard: Lidocaine was used.

- Calibration: Weighted (1/x) linear regression curves were established for quantification. Analyte peaks were identified by their specific retention times and MRM transitions, with concentrations quantified by normalizing the peak area to the internal standard [1].

This analytical method was successfully applied to study the sustained release of this compound from an alginate-based hydrogel device and the concurrent formation of ACBA in both in vivo and in vitro settings [1].

Visualizing the Metabolic Pathway and Workflow

The metabolic relationship and analytical process can be visualized using the following diagrams.

This compound is metabolized to ACBA by esterases.

Workflow for analyzing this compound and ACBA using HPLC-MS/MS.

Research Implications and Context

The detection of ACBA, but not the parent drug this compound, in vivo highlights this compound's extremely short half-life. The research focus is on developing sustained-release formulations like hydrogel devices to prolong its analgesic action for postoperative pain management [1]. ACBA is consistently characterized as an inactive metabolite in these studies, meaning it is not associated with the pharmacological activity of the anesthetic [1].

It is important to note that "ACBA" can refer to different chemical entities in other scientific contexts. For example, it is also the acronym for a natural compound called Acetylbinankadsurin A, which is being investigated for treating liver fibrosis [2], and in microbiology, it can refer to the pathogen Acinetobacter baumannii [3]. However, in the context of this compound metabolism, it exclusively refers to the metabolite 4-amino-2-chlorobenzoic acid.

References

Comprehensive Technical Comparison: Chloroprocaine vs. Procaine - Potency, Toxicity, and Mechanisms

Introduction and Executive Summary

Chloroprocaine and procaine represent two ester-type local anesthetics with distinct clinical profiles despite their structural similarities. This comprehensive technical analysis synthesizes current research to provide drug development professionals and researchers with a detailed comparison of these compounds' relative potency, toxicity profiles, and underlying mechanisms. This compound (2-chloroprocaine) is a chlorinated derivative of procaine developed to enhance the anesthetic properties while maintaining the favorable safety characteristics of the ester class. The critical distinction lies in this compound's enhanced potency (approximately twice that of procaine) and reduced systemic toxicity (approximately half that of procaine), making it particularly valuable for procedures requiring rapid onset and short duration with minimal toxicity risk.

Recent clinical studies have reaffirmed this compound's utility in short-duration procedures, particularly in ambulatory settings where rapid recovery is essential. The neurotoxicity concerns that previously limited this compound's application for spinal anesthesia have been largely addressed through the development of preservative-free formulations, with contemporary research demonstrating favorable safety profiles when administered at appropriate doses. Meanwhile, procaine continues to serve as a benchmark for ester local anesthetics despite its more limited clinical use in modern practice. This review integrates pharmacological data, clinical study results, and molecular mechanisms to provide a comprehensive resource for researchers and clinicians involved in anesthetic development and optimization.

Chemical Structures and Physicochemical Properties

The fundamental distinction between this compound and procaine lies in their chemical structures, which directly influences their pharmacological behavior. Both compounds share the core ester-linked local anesthetic structure consisting of three principal components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine terminus. The critical structural difference is the substitution at the aromatic ring: procaine features a hydrogen atom at the C2 position, while this compound incorporates a chlorine atom at this position, significantly altering its physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Properties Comparison

| Property | This compound | Procaine | Pharmacological Significance |

|---|---|---|---|

| Chemical Structure | 4-amino-2-chlorobenzoic acid 2-(diethylamino)ethyl ester | 4-aminobenzoic acid 2-(diethylamino)ethyl ester | Chlorine substitution enhances lipid solubility |

| Molecular Weight | 270.76 g·mol⁻¹ | 236.31 g·mol⁻¹ | Minimal clinical impact |

| pKa | 8.7 | 8.9 | Lower pKa increases non-ionized fraction at physiological pH |

| Partition Coefficient | Low | Very Low | Higher lipophilicity contributes to increased potency |

| Protein Binding | Very Low (<5%) | Very Low | Minimal protein binding contributes to short duration |

| Metabolism | Plasma cholinesterase | Plasma cholinesterase | Rapid hydrolysis limits systemic toxicity |

The introduction of chlorine at the C2 position on the aromatic ring of this compound creates several important physicochemical differences that underlie its enhanced pharmacological profile. The electron-withdrawing nature of the chlorine atom increases the lipophilicity of the molecule, enhancing its ability to cross lipid membranes and reach molecular targets. This increased lipid solubility directly correlates with this compound's enhanced potency compared to procaine. Additionally, this compound's slightly lower pKa (8.7 versus 8.9 for procaine) results in a greater proportion of non-ionized drug at physiological pH (7.4), facilitating more rapid tissue penetration and faster onset of action. Both compounds undergo rapid hydrolysis by plasma cholinesterases, contributing to their short duration of action and favorable systemic toxicity profiles, though this compound demonstrates exceptionally rapid metabolism with an in vitro plasma half-life of approximately 21-25 seconds in adults. [1] [2] [3]

Clinical Pharmacological Profiles

The distinct physicochemical properties of this compound and procaine translate directly into differing clinical pharmacological profiles that determine their appropriate applications in various clinical settings. This compound demonstrates a faster onset and more rapid recovery profile compared to procaine, making it particularly suitable for short-duration procedures where precise control over anesthetic duration is desirable. Clinical studies directly comparing these agents in spinal anesthesia have quantified these differences, revealing important implications for clinical practice, particularly in ambulatory settings.

Table 2: Clinical Performance Comparison in Surgical Settings

| Parameter | This compound (30mg) | Procaine (80mg) | Statistical Significance |

|---|---|---|---|

| Peak Block Height | T9 (T6-T12) | T6 (T4-T8) | P = 0.0796 |

| Time to 2-Segment Regression | 51 ± 17 min | 53 ± 10 min | P = 0.7434 |

| Tourniquet Tolerance | 37 ± 16 min | 49 ± 17 min | P = 0.1755 |

| Time to Sensory Resolution | 103 ± 12 min | 151 ± 26 min | P = 0.0003 |

| Time to Motor Recovery | 54 ± 23 min | 55 ± 44 min | P = 0.9366 |

| Time to Ambulation | 103 ± 12 min | 151 ± 26 min | P = 0.0003 |

| Time to Micturition | 103 ± 12 min | 156 ± 23 min | P < 0.0001 |

A randomized, double-blind, crossover study directly comparing spinal this compound (30 mg) with procaine (80 mg) in volunteers demonstrated that while both agents provided effective surgical anesthesia with similar peak block heights and times to two-segment regression, this compound exhibited significantly shorter recovery times for all discharge criteria. The time to resolution of sensory blockade was approximately 48 minutes shorter with this compound (103 ± 12 minutes versus 151 ± 26 minutes, P = 0.0003), and similarly significant differences were observed for time to ambulation (P = 0.0003) and time to micturition (P < 0.0001). These findings support the use of this compound over procaine for outpatient procedures where rapid fulfillment of discharge criteria is essential. The comparable efficacy between the two doses tested (30 mg this compound versus 80 mg procaine) further demonstrates this compound's enhanced potency, requiring a substantially lower dose to achieve similar anesthetic effects. [4] [1]

Toxicity Profiles and Neurotoxicity Mechanisms

Systemic Toxicity and Historical Context

The systemic toxicity profiles of this compound and procaine reflect their shared metabolic pathway via plasma cholinesterases, though important differences exist in their relative safety margins. This compound demonstrates a favorable toxicity profile with approximately half the systemic toxicity of procaine, largely attributable to its extremely rapid hydrolysis which limits systemic accumulation. The maximum recommended dose for this compound without epinephrine is 11 mg/kg (not to exceed 800 mg), while the addition of epinephrine allows for increased doses up to 14 mg/kg (not to exceed 1000 mg) due to reduced vascular absorption. Both agents share the potential for ester local anesthetic toxicity, including central nervous system effects (restlessness, tremors, convulsions) and cardiovascular depression at toxic concentrations, though the risk is substantially lower with this compound due to its rapid metabolism. [1] [2]

Historical neurotoxicity concerns with this compound primarily emerged in the 1980s when cases of adhesive arachnoiditis, cauda equina syndrome, and other neurological injuries were reported following inadvertent intrathecal injection of large epidural doses. Subsequent investigation revealed that these complications were primarily associated with two factors: dose overdose (as epidural doses are approximately ten times higher than appropriate spinal doses) and the presence of neurotoxic preservatives (sodium bisulfite and disodium EDTA) in the formulations. With the development of preservative-free formulations and appropriate dosing guidelines, contemporary studies have demonstrated the safety of intrathecal this compound, leading to its renewed approval for spinal anesthesia in the United States, Europe, and Canada. [1] [5]

Comparative Neurotoxicity Mechanisms

Recent research has elucidated the molecular mechanisms underlying local anesthetic neurotoxicity, revealing both shared and distinct pathways for this compound and procaine. Studies examining neurotoxicity in human neuroblastoma cell lines (SH-SY5Y) and dorsal root ganglia neurons have demonstrated that both agents can induce concentration-dependent cytotoxicity through multiple interconnected pathways:

- Mitochondrial dysfunction: Both this compound and procaine cause significant mitochondrial calcium overload and decline in mitochondrial membrane potential, disrupting cellular energy production and viability.

- Oxidative stress: Both agents induce reactive oxygen species (ROS) production, though important qualitative differences exist. Procaine produces greater peroxidation while bupivacaine (as a representative amide) generates more superoxide anions.

- DNA damage: Exposure to both local anesthetics results in significant DNA damage as measured by alkaline comet assays and expression of DNA damage markers like p-γ-H2AX.

- Apoptosis activation: At sufficient concentrations, both agents trigger apoptotic pathways leading to programmed cell death.

Comparative studies have demonstrated that the neurotoxic potential of local anesthetics correlates more strongly with their lipid solubility than with their chemical classification as esters or amides. In both nerve injury and conduction blockade assays, the order of decreasing potency is: etidocaine > lidocaine > this compound > procaine. This ordering contradicts the historical assumption that ester local agents are inherently more neurotoxic than amide agents, highlighting the importance of considering multiple factors when evaluating neurotoxicity risk. [6] [7]

The following diagram illustrates the key neurotoxicity pathways identified for local anesthetics:

Neurotoxicity pathways of local anesthetics showing shared and distinct mechanisms between this compound and procaine.

Experimental Methods for Neurotoxicity Assessment

Cell Viability and Cytotoxicity Assays

Standardized in vitro models provide the foundation for assessing and comparing local anesthetic neurotoxicity. The following experimental protocols represent methodologies employed in recent research comparing this compound and procaine neurotoxicity:

Cell Culture Model:

- Cell line: SH-SY5Y human neuroblastoma cells maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

- Primary neurons: Dorsal root ganglia (DRG) neurons isolated from C57 mice, cultured in neurobasal medium containing B-27 supplement, 2 mM GlutaMAX, 50 ng/mL nerve growth factor, and 1% penicillin-streptomycin.

Cell Viability Assessment (CCK-8 Assay):

- Seed cells in 96-well plates at optimal density (1×10⁴ cells/well for SH-SY5Y) and incubate for 24 hours to allow attachment.

- Prepare concentration gradients of this compound (0.5-2.0 mM) and procaine (1-20 mM) in serum-free medium.

- Replace culture medium with anesthetic-containing media and incubate for 3 hours.

- Remove anesthetic media, wash with PBS, and add fresh basic media for recovery periods (0, 3, 9, 21 hours).

- Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

- Measure absorbance at 450 nm using a microplate reader.

- Calculate cell viability as percentage of control and determine LD₅₀ values using nonlinear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay:

- Following anesthetic exposure, collect culture media and centrifuge at 250 × g for 10 minutes.

- Transfer supernatant to new tubes and assay LDH activity using commercial cytotoxicity detection kit.

- Measure absorbance at 490 nm with reference at 650 nm.

- Calculate cytotoxicity percentage relative to total LDH release from lysed cells. [7]

Mitochondrial Function and Oxidative Stress Assessment

Mitochondrial Membrane Potential (JC-1 Staining):

- Culture cells on glass coverslips and treat with anesthetics at predetermined LD₅₀ concentrations.

- Incubate with JC-1 staining solution (2 μM) for 20 minutes at 37°C in the dark.

- Wash twice with warm PBS and visualize using fluorescence microscopy with appropriate filter sets.

- Quantitate red (excitation/emission: 585/590 nm) and green (514/529 nm) fluorescence intensities.

- Calculate red/green fluorescence ratio as indicator of mitochondrial membrane potential.

Mitochondrial Calcium Measurement (Rhod-2-AM Staining):

- Load cells with 5 μM Rhod-2-AM in Hanks' Balanced Salt Solution for 30 minutes at 37°C.

- Replace with fresh culture medium for 30 minutes to allow complete de-esterification.

- Excite at 552 nm and measure emission at 581 nm using fluorescence microscopy.

- Quantify fluorescence intensity as indicator of mitochondrial calcium levels.

Reactive Oxygen Species Detection:

- Dihydroethidium (DHE) assay: Load cells with 5 μM DHE for 30 minutes at 37°C to detect superoxide anion. Measure fluorescence at excitation/emission of 535/610 nm.

- DCFH-DA assay: Incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C to detect peroxidation. Measure fluorescence at excitation/emission of 485/535 nm.

- Include appropriate positive controls (e.g., tert-butyl hydrogen peroxide) and antioxidant inhibitors to validate assay specificity. [7]

DNA Damage and Apoptosis Assays

Alkaline Comet Assay:

- Embed anesthetic-treated cells in low-melting-point agarose on microscope slides.

- Lyse cells in alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

- Place slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to unwind DNA.

- Perform electrophoresis at 25 V for 20 minutes.

- Neutralize with Tris buffer (0.4 M Tris, pH 7.5) and stain with DNA-binding fluorescent dye.

- Analyze using fluorescence microscopy; quantify DNA damage using parameters including tail DNA%, tail length, and olive tail moment.

Apoptosis Assays:

- Annexin V/PI staining: Detect phosphatidylserine externalization using Annexin V-FITC and propidium iodide according to manufacturer protocols. Analyze by flow cytometry.

- Western blotting for apoptosis markers: Extract proteins, separate by SDS-PAGE, transfer to membranes, and probe for cleaved caspase-3, caspase-9, PARP, and Bcl-2 family proteins.

- Nuclear morphology assessment: Stain with Hoechst 33342 and examine for chromatin condensation and nuclear fragmentation. [7]

The following diagram illustrates the integrated experimental workflow for neurotoxicity assessment:

Integrated experimental workflow for assessing local anesthetic neurotoxicity in cellular models.

Clinical Applications and Special Considerations

The distinct pharmacological profiles of this compound and procaine dictate their optimal applications in clinical practice. This compound's rapid onset, short duration, and minimal systemic toxicity make it particularly valuable in several specialized clinical contexts:

Obstetric Anesthesia: this compound is considered the local anesthetic of choice for emergency cesarean delivery when a pre-existing epidural catheter requires activation for surgical anesthesia. Its extremely rapid metabolism by plasma cholinesterases (with an in vitro half-life of 21 seconds in maternal blood and 43 seconds in fetal blood) minimizes placental transfer and reduces the risk of fetal exposure. Unlike amide local anesthetics, this compound does not participate in ion trapping phenomena even in the context of fetal acidosis, providing an additional safety margin in compromised fetuses. The typical formulation used is 3% this compound administered in 15-25 mL volumes to achieve a T4 dermatome level required for cesarean delivery. [1] [5]

Ambulatory Surgery: The short recovery profile of this compound makes it ideal for spinal anesthesia in outpatient settings. Clinical studies have demonstrated that patients receiving 30-40 mg of intrathecal this compound achieve unaided ambulation within approximately 90 minutes, significantly faster than with procaine (151 ± 26 minutes). This rapid recovery translates to faster discharge times and improved throughput in day-case surgery units. The reported onset time for spinal this compound is 3-5 minutes, with a motor block duration of approximately 40 minutes, ideally matching the requirements of short-duration procedures such as knee arthroscopy, hemorrhoidectomy, or hernia repair. [4] [5]

Intravenous Regional Anesthesia: Recent research has explored the novel application of intravenous this compound as an adjunct to propofol for gastrointestinal endoscopy. A 2025 randomized controlled trial demonstrated that intravenous this compound (2 mg/kg bolus followed by 6 mg·kg⁻¹·h⁻¹ infusion) significantly reduced propofol requirements (119±14 mg versus 148±18 mg, P<0.001) and decreased propofol injection pain while improving recovery times. This novel application leverages this compound's favorable safety profile and rapid metabolism to enhance sedation quality while minimizing adverse effects. [8]

Conclusion and Future Research Directions

The comprehensive comparison of this compound and procaine reveals a complex pharmacological profile where structural modifications significantly alter clinical utility. The introduction of a chlorine atom at the C2 position of procaine produces this compound with enhanced potency, faster onset, and reduced systemic toxicity while maintaining the favorable metabolic characteristics of ester local anesthetics. Contemporary formulations of preservative-free this compound have addressed historical neurotoxicity concerns, establishing its safety for intrathecal administration when appropriate doses are used.

Future research directions should focus on several key areas:

- Molecular mechanisms: Further elucidation of the distinct oxidative stress pathways activated by different local anesthetics, particularly the clinical significance of differential superoxide versus peroxidation production.

- Synergistic combinations: Exploration of optimized combinations of this compound with adjuncts like fentanyl that may prolong duration without compromising recovery profile.

- Novel applications: Investigation of innovative uses such as intravenous this compound for sedation enhancement or targeted peripheral nerve blocks.

- Patient-specific factors: Examination of how factors such as genetic variations in plasma cholinesterase activity or comorbidities influence individual responses to these agents.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Periodic Classification of Local Anaesthetics (Procaine ... [mdpi.com]

- 4. Spinal 2-chloroprocaine: a comparison with procaine in ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. Relative neural toxicity of local anesthetics - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 7. Amide-Bupivacaine versus Ester-Procaine [nature.com]

- 8. Application of Intravenous this compound in Gastrointestinal ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Chloroprocaine: pKa-Onset Relationship and Clinical Applications

Introduction and Chemical Profile

Chloroprocaine is an ester-type local anesthetic characterized by its exceptionally rapid onset of action and ultra-short duration, making it particularly valuable in clinical scenarios requiring fast-acting yet quickly reversible anesthesia. The drug's most intriguing pharmacological aspect lies in its apparent paradox between theoretical physicochemical properties and observed clinical behavior. Despite having a pKa of 8.7 – which theoretically should result in a slower onset due to lower percentage of uncharged, membrane-permeable species at physiological pH – this compound consistently demonstrates one of the fastest onset profiles among commercially available local anesthetics. This comprehensive review examines the multifaceted mechanisms underlying this phenomenon and their implications for clinical practice and drug development.

The pharmacological profile of this compound can be understood through its fundamental physicochemical properties, which are summarized in Table 1 alongside comparator local anesthetics. These parameters collectively determine the drug's behavior in clinical settings and explain its unique clinical niche. This compound's low partition coefficient indicates limited lipid solubility, correlating with its relatively low potency compared to long-acting agents like bupivacaine. Conversely, its minimal protein binding contributes to its brief duration of action, as less drug remains bound to tissue and plasma proteins to maintain anesthetic effect [1].

Table 1: Comparative Physicochemical Properties of Local Anesthetics

| Local Anesthetic | pKa | Partition Coefficient | Protein Binding (%) | Theoretical Onset | Actual Clinical Onset |

|---|---|---|---|---|---|

| This compound | 8.7 | Low | Very low | Slow | Very rapid |

| Lidocaine | 7.7 | Moderate | 64-70 | Rapid | Rapid |

| Bupivacaine | 8.1 | High | 95 | Intermediate | Slow |

| Ropivacaine | 8.1 | Moderate | 94 | Intermediate | Slow to moderate |

The pKa Paradox and Mechanism of Action

Fundamental Mechanism of Local Anesthetics

Local anesthetics produce conduction blockade by decreasing nerve membrane permeability to sodium ions, thereby inhibiting the initiation and propagation of action potentials. These drugs exert their effect by binding reversibly to a specific region on the alpha subunit of voltage-gated sodium channels in the cytoplasmic region, which increases the threshold for electrical excitation in nerves and slows nerve impulse propagation [1]. The binding site is accessible from the intracellular side of the membrane, meaning the anesthetic molecule must traverse the lipid membrane to reach its site of action. This traversal is primarily accomplished by the uncharged, lipophilic form of the molecule, while the charged, protonated form interacts with the receptor site within the sodium channel [1].

The degree of ionization at physiological pH (7.4) is therefore a critical determinant of onset characteristics, as it influences both membrane penetration and receptor binding. According to the Henderson-Hasselbalch equation, the percentage of non-ionized drug is determined by the difference between the drug's pKa and the environmental pH. For weak bases like local anesthetics (pKa > 7.4), a lower pKa correlates with a higher proportion of non-ionized drug at physiological pH, which should theoretically facilitate faster membrane penetration and quicker onset [1]. This relationship has been well established across most local anesthetics, with lidocaine (pKa 7.7) having approximately 35% non-ionized drug at pH 7.4 compared to only 3-5% for bupivacaine and ropivacaine (pKa 8.1), consistent with lidocaine's characteristically rapid onset.

Resolution of the pKa Paradox

This compound's apparent defiance of this established principle – with a pKa of 8.7 yielding only about 1-2% non-ionized species at physiological pH yet producing extremely rapid onset – can be explained by several complementary factors:

High Dosage Administration: this compound has the lowest systemic toxicity potential among commercially available local anesthetics due to its extremely rapid metabolism by plasma pseudocholinesterase, with an in vitro plasma half-life of merely 21-25 seconds in adults [1] [2]. This favorable safety profile permits administration of higher concentrations and volumes, creating a steep diffusion gradient that drives tissue penetration and accelerates onset despite the low percentage of non-ionized molecules [1].

Complementary Penetration Pathways: Evidence suggests that this compound may utilize alternative penetration pathways beyond simple passive diffusion of non-ionized species, potentially including paracellular routes or facilitated transport mechanisms that complement its traditional membrane crossing [3].

Rapid Tissue Distribution: The drug's low protein binding and moderate lipid solubility promote quick distribution into neural tissues once the membrane barrier has been crossed, facilitating rapid accumulation at the site of action [1].

The following diagram illustrates the relationship between this compound's physicochemical properties and its clinical performance characteristics:

> this compound's properties and clinical performance relationship

Metabolism and Elimination Pathways

Enzymatic Hydrolysis Mechanism

This compound undergoes exceptionally rapid metabolism via enzymatic hydrolysis in the plasma, primarily mediated by pseudocholinesterase (also known as plasma cholinesterase or butyrylcholinesterase). This enzyme catalyzes the cleavage of the ester bond in this compound, resulting in the formation of two primary metabolites: 2-chloro-4-aminobenzoic acid (CABA) and β-diethylaminoethanol [2]. The metabolic pathway is extraordinarily efficient, with an in vitro plasma half-life of merely 21 seconds in adult males and 25 seconds in adult females, and only slightly longer in neonates (approximately 43 seconds) [2]. This rapid breakdown significantly limits systemic exposure and accounts for this compound's favorable safety profile and minimal transplacental transfer, making it particularly advantageous in obstetric anesthesia [1].

The in vivo pharmacokinetic profile, while longer than in vitro values, still demonstrates remarkably rapid clearance. Following intrapartum epidural administration, the apparent in vivo half-life in maternal plasma was approximately 3.1 minutes (range: 1.5-6.4 minutes) [2]. A recent pharmacokinetic study of intraperitoneal this compound administration reported an in vivo half-life of 5.3 minutes (95% CI: 4.0-6.6 minutes) – substantially longer than in vitro values but still significantly shorter than other local anesthetics [4]. This study also documented peak plasma concentrations (C~max~) of 64.8 ng/mL, 28.7 ng/mL, and 799.2 ng/mL for 1%, 2%, and 3% this compound solutions, respectively, all well below the threshold associated with systemic toxicity [4].

Clinical Implications of Metabolic Profile

The unique metabolic characteristics of this compound have several important clinical implications:

Obstetric Advantage: this compound's rapid hydrolysis minimizes placental transfer, with only trace amounts of metabolites detectable in umbilical cord blood after proper administration [1]. Unlike amide local anesthetics that can become "trapped" in the fetal circulation through ion trapping (where the slightly lower fetal pH promotes ionization of the basic drug molecules), this compound's rapid metabolism prevents significant fetal accumulation, making it the preferred agent in cases of fetal compromise [1] [5].

Toxicity Profile: The low potential for systemic toxicity allows administration of higher doses, which indirectly contributes to the rapid onset by establishing a steep concentration gradient. The maximum recommended dose is 11 mg/kg without epinephrine and 14 mg/kg with epinephrine (up to 1000 mg) [1], significantly higher than limits for other local anesthetics.

Drug Interactions: One metabolite, 2-chloro-4-aminobenzoic acid, is known to inhibit the action of sulfonamides, representing a potentially significant drug interaction [2]. Additionally, patients with atypical pseudocholinesterase may experience prolonged effects due to reduced metabolic clearance, though the clinical impact is less pronounced than with ester neuromuscular blocking agents like succinylcholine [5].

The following diagram illustrates this compound's metabolic pathway and its clinical implications:

> this compound metabolism pathway and clinical implications

Clinical Evidence and Experimental Data

Surgical Anesthesia Applications

Recent clinical studies have validated this compound's rapid onset and recovery profile across various surgical contexts. A 2021 prospective, randomized, observer-blind study of 45 patients undergoing lower limb procedures compared three intrathecal this compound doses (30, 40, and 50 mg) [6]. The research demonstrated that the 50 mg dose provided the most reliable surgical conditions with a time to readiness for surgery of just 5.6±1.9 minutes, significantly faster than the 30 mg dose (8.3±3.4 minutes, p=0.0259) [6]. Complete resolution of the sensory block occurred within 1.76±0.35 hours for the 30 mg group, extending to 2.23±0.38 hours for the 50 mg group, confirming the dose-dependent duration of action while maintaining relatively short recovery times compared to longer-acting alternatives [6].

In dental surgery, a 2023 randomized single-blind trial compared 1% this compound with 2% lidocaine with adrenaline for third molar extraction [7]. This compound demonstrated a significantly faster onset of action (1.17±0.55 minutes versus 4.2±0.48 minutes, p<0.000) but a shorter duration of anesthesia (77±15.8 minutes versus 270±33.2 minutes), consistent with its pharmacological profile [7]. The study also noted more stable hemodynamic parameters with this compound, without the transient hypertension and tachycardia associated with vasoconstrictor-containing lidocaine solutions [7].

Table 2: Clinical Performance of this compound Across Surgical Applications

| Surgical Context | Dosage/Concentration | Onset Time | Duration | Time to Discharge | Study |

|---|---|---|---|---|---|

| Lower limb surgery (spinal) | 50 mg (1%) | 5.6±1.9 min | 2.23±0.38 h | Not specified | [6] |

| Third molar extraction | 2 mL (1%) | 1.17±0.55 min | 77±15.8 min | Not applicable | [7] |

| Knee arthroscopy (spinal) | 40 mg | 7.9±6.0 min | ~90 min to ambulation | ~90 min to ambulation | [5] |

| Ambulatory surgery (spinal) | 40 mg | 3-5 min | 40 min motor block | 90 min to ambulation | [5] |

Obstetric Anesthesia Applications

This compound's rapid onset and favorable safety profile have established its role in obstetric anesthesia, particularly for urgent cesarean deliveries and labor analgesia. A 2022 randomized clinical trial comparing different concentrations of this compound with lidocaine for activating labor epidural analgesia demonstrated significantly shorter onset times with this compound [8]. The median time to adequate analgesia was 7.0 minutes with 1.5% this compound versus 12.0 minutes with 1% lidocaine (HR=6.540; 95% CI: 3.503-12.210; p<0.001) [8]. The 1.5% this compound concentration also resulted in lower pain scores, reduced supplemental analgesic consumption, and higher maternal satisfaction compared to both lidocaine and 1.2% this compound [8].

For emergency cesarean sections, the standard 3% this compound solution administered epidurally in 15-25 mL volumes typically achieves a T4 dermatome level within 5-12 minutes – the sensory level required for painless cesarean delivery [1]. The drug's rapid metabolism minimizes fetal exposure, with studies demonstrating only trace amounts of metabolites in umbilical arterial or venous plasma after properly administered blocks [1]. This pharmacokinetic profile, combined with its lack of participation in ion trapping phenomena (unlike amide local anesthetics), makes this compound the preferred agent in situations of fetal compromise [1] [5].

Comparative Clinical Profiles and Guidelines

Advantages Over Alternative Agents

This compound offers several distinct advantages compared to other short-acting local anesthetics, particularly lidocaine:

Favorable Transient Neurologic Symptom (TNS) Profile: Unlike lidocaine, which is associated with a relatively high incidence of TNS (characterized by pain, tingling, or dysesthesia in the lower extremities and buttocks resolving spontaneously within days), this compound demonstrates a significantly lower risk of these troublesome symptoms [5] [9]. A systematic review with network meta-analysis found this compound comparable to bupivacaine in TNS incidence and superior to lidocaine [9].

Rapid Recovery Profile: Multiple studies have confirmed that this compound provides faster recovery times compared to both lidocaine and low-dose bupivacaine, including shorter time to unaided ambulation, independent urination, and fitness for discharge [9]. This makes it particularly advantageous in ambulatory surgery settings where rapid turnover is prioritized.

Hemodynamic Stability: this compound demonstrates minimal effects on cardiac conduction, excitability, refractoriness, contractility, and peripheral vascular resistance at therapeutic doses [2]. Studies have shown more stable hemodynamic parameters with this compound compared to lidocaine with epinephrine, which can cause transient increases in arterial pressure and heart rate [7].

Limitations and Safety Considerations

Despite its favorable profile, this compound has several important limitations and safety considerations:

Short Duration: The primary limitation of this compound is its brief duration of action, typically 30-60 minutes for epidural administration and slightly longer for spinal use [1] [2]. This restricts its application to procedures of appropriately short duration or those utilizing continuous catheter techniques.

Historical Neurotoxicity Concerns: In the 1980s, reports of neurological injuries including adhesive arachnoiditis, cauda equina syndrome, and anterior spinal artery syndrome emerged following inadvertent intrathecal injection of epidural doses of this compound [1]. Subsequent investigation determined that these complications were primarily associated with two factors: inappropriate dosing (epidural doses being an order of magnitude higher than appropriate spinal doses) and preservative-related toxicity (specifically from sodium bisulfite and disodium EDTA) [1] [5]. Modern preservative-free formulations have addressed these concerns, with recent studies confirming their safety for intrathecal administration [1] [3].

Back Pain Incidence: Epidural administration of large volumes (>40 mL) of this compound has been associated with transient back pain, potentially related to the drug's low pH or specific formulation characteristics [3]. Using volumes of 25 mL or less minimizes this risk [3].

Table 3: Clinical Dosing Guidelines for this compound

| Administration Route | Concentration | Typical Dose | Onset Time | Duration | Special Considerations |

|---|---|---|---|---|---|

| Epidural (obstetric) | 3% | 15-25 mL | 5-12 min | 30-60 min | Gold standard for emergency C-section |

| Spinal | 1% | 30-50 mg | 3-5 min | 1.5-2.5 h | Preservative-free only |

| Peripheral nerve block | 1-2% | Volume based on nerve location | 6-12 min | 45-60 min | Maximum dose 11 mg/kg (800 mg) without epinephrine |

| Infiltration | 1-2% | Based on surgical field | Immediate | 30-45 min | Maximum dose 11 mg/kg (800 mg) without epinephrine |

| Intraperitoneal | 1-3% | 40 mL | Not documented | Not documented | Supplemental analgesia during Cesarean delivery [4] |

Conclusion and Research Directions

This compound represents a unique pharmacological entity among local anesthetics, demonstrating that theoretical physicochemical principles – while generally predictive – can be superseded by specific clinical and metabolic characteristics. The drug's high pKa (8.7) would conventionally predict slow onset, yet its extremely rapid hydrolysis and consequent low systemic toxicity enable administration of sufficiently high doses to establish steep diffusion gradients that drive rapid tissue penetration and clinical onset. This combination of properties makes this compound particularly valuable in clinical scenarios requiring fast-acting, short-duration anesthesia with minimal systemic exposure, such as obstetric emergencies, brief ambulatory procedures, and situations where rapid recovery is prioritized.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Pharmacokinetics and Tolerability of Intraperitoneal ... [ohsu.elsevierpure.com]

- 5. This compound [en.wikipedia.org]

- 6. Spinal anaesthesia with this compound HCl 1% for ... [bmcanesthesiol.biomedcentral.com]

- 7. Comparative Evaluation of the Anesthetic Efficacy of 1 ... [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Different Concentration of this compound [dovepress.com]

- 9. This compound for Spinal or Epidural Anesthesia - NCBI - NIH [ncbi.nlm.nih.gov]

systemic toxicity profile of chloroprocaine

Pharmacological and Toxicity Profile

The table below summarizes the key characteristics that define chloroprocaine's systemic toxicity profile [1] [2] [3]:

| Parameter | Profile & Clinical Implications |

|---|---|

| Chemical Class | Ester local anesthetic [1] [2] |

| Metabolism | Rapid hydrolysis by plasma pseudocholinesterase [1] [2] [3] |

| Primary Metabolites | 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol [2] [3] |

| In vitro Plasma Half-Life | 21 seconds (adults) [2] [3] |

| In vivo Half-Life (maternal plasma) | 3.1 minutes (range: 1.5 - 6.4 min) after epidural administration [2] |

| Protein Binding | One of the lowest among clinically used local anesthetics [1] |

| Risk of Systemic Toxicity (LAST) | Low [1] |

| Key Safety Advantage | Rapid metabolism minimizes placental transfer, making it suitable in obstetric emergencies [1] |

Quantitative Dosing and Toxicity Data

Adherence to maximum recommended doses is critical for minimizing the risk of systemic toxicity. The following table outlines established dosing guidelines and toxicological data [1] [2]:

| Dosing & Toxicity Metric | Value | Context & Conditions |

|---|---|---|

| Max Dose (without epinephrine) | 11 mg/kg (not to exceed 800 mg total) | Infiltration or peripheral nerve block [1] |

| Max Dose (with epinephrine) | 14 mg/kg (not to exceed 1000 mg total) | Infiltration or peripheral nerve block; epinephrine reduces vascular uptake [1] |

| Typical Epidural Concentration & Volume | 15-25 mL of a 3% solution | For urgent cesarean delivery to achieve a T4 dermatome level [1] |

| Recommended Intrathecal Dose | 50 mg of 1% preservative-free solution | For spinal anesthesia in non-obstetric population [1] |

| Animal Toxicity (IV LD50 in mice) | 97 mg/kg | As this compound HCl [2] |

Mechanism of Action and Pathway to Toxicity

This compound's therapeutic and toxic effects stem from the same core mechanism: the reversible inhibition of voltage-gated sodium channels, which blocks nerve signal conduction [1] [2]. Systemic toxicity occurs when excessive plasma levels are achieved, typically due to inadvertent intravascular injection or administration of an excessive dose.

The following diagram maps the journey of this compound from administration to potential systemic toxicity, highlighting key risk points and mechanisms.

Experimental Protocol for Toxicity Assessment

Recent clinical research has explored the adjunctive use of intravenous this compound to reduce propofol consumption and associated side effects during gastrointestinal endoscopy. The methodology from a 2025 randomized controlled trial provides a reproducible protocol for investigating this application [4].

- Objective: To test the hypothesis that intravenous this compound reduces propofol requirement and injection pain during gastrointestinal endoscopy [4].

- Study Design: Prospective, randomized, double-blind, placebo-controlled trial.

- Subjects: 60 patients (ASA physical status I-II) scheduled for elective gastrointestinal endoscopy.

- Intervention Group (Group CP):

- Control Group (Group C): Received an equivalent volume of intravenous saline [4].

- Co-administered Drugs:

- All patients received sufentanil 0.05 μg/kg intravenously [4].

- Propofol was administered via infusion pump (60 mL/min) to achieve a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1. Supplemental propofol boluses (20-30 mg) were given for signs of intraoperative discomfort [4].

- Primary Outcome: Total consumption of propofol (mg) [4].

- Secondary Outcomes:

- Key Findings:

- The this compound group showed a significant reduction in total propofol consumption (119 ± 14 mg vs. 148 ± 18 mg in controls; p < 0.001) [4].

- The incidence of propofol injection pain was significantly lower in the this compound group [4].

- Recovery and PACU stay times were shorter in the this compound group [4].

- No significant differences were found in the incidence of hypotension, bradycardia, or hypoxemia between groups [4].

Conclusion and Key Takeaways

For researchers and drug development professionals, the key takeaways on this compound's systemic toxicity are:

- Rapid Metabolism is Paramount: Its swift hydrolysis by plasma pseudocholinesterase is the cornerstone of its safety, leading to a very short half-life and low potential for systemic toxicity [1] [2] [3].

- Distinct Neurotoxicity Considerations: While systemic toxicity is low, historical and research data highlight the critical importance of preservative-free formulations for neuraxial use to avoid localized neural injury [1] [5].

- Emerging Applications: Modern research is exploring novel uses, such as intravenous infusion, which leverage its rapid onset and clearance to improve the safety profile of other sedative agents like propofol [4].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound Hydrochloride Injection, USP [labeling.pfizer.com]

- 4. Application of Intravenous this compound in Gastrointestinal ... [pmc.ncbi.nlm.nih.gov]

- 5. Amide-Bupivacaine versus Ester-Procaine [nature.com]

Comprehensive Application Notes and Protocols for Spinal Chloroprocaine in Short-Duration Surgical Procedures

Executive Summary

Spinal anesthesia with 2-chloroprocaine represents a significant advancement in ambulatory anesthesia practice, offering a superior pharmacological profile for short-duration surgical procedures. This ultra-short-acting local anesthetic demonstrates excellent efficacy with rapid onset and predictable resolution of both sensory and motor blocks, facilitating faster patient discharge compared to traditional agents like bupivacaine. Chloroprocaine's unique ester-based metabolism via plasma pseudocholinesterase ensures rapid hydrolysis in the bloodstream, contributing to its favorable safety profile and reduced systemic toxicity potential. Current clinical evidence supports the use of intrathecal this compound across various surgical settings, particularly for lower abdominal, perineal, and lower extremity procedures lasting ≤60 minutes. These application notes provide detailed protocols for researchers and clinical investigators, encompassing pharmacological characteristics, dosing optimization, administration techniques, safety considerations, and clinical applications to standardize practices and enhance patient outcomes in day-case surgery.

Introduction and Clinical Pharmacology

Spinal this compound has emerged as an ideal anesthetic for ambulatory settings due to its unique pharmacokinetic properties. As an ester-linked local anesthetic, this compound undergoes rapid metabolism by plasma pseudocholinesterase, resulting in an exceptionally short half-life and minimal risk of systemic accumulation [1]. This rapid hydrolysis translates to predictable recovery profiles even with unintentional intravascular injection, making it particularly advantageous in fast-track surgical settings where rapid turnover is essential. The chemical structure of this compound includes ester linkages that are quickly broken down in the bloodstream, unlike amide-type local anesthetics that require hepatic metabolism, thus reducing potential toxicity concerns [2].

The historical development of this compound for neuraxial anesthesia has evolved significantly since its introduction. Early formulations contained preservatives that were associated with neurological toxicity, but contemporary preparations are preservative-free and specifically developed for intrathecal administration [2]. Modern this compound solutions have demonstrated excellent safety profiles in clinical trials, with minimal transient neurological symptoms (TNS) compared to other short-acting agents like lidocaine [1]. The current clinical evidence supports the use of intrathecal this compound as a reliable alternative to both lidocaine (due to lower TNS risk) and low-dose bupivacaine (due to shorter duration) in appropriate surgical cases [3] [4].

Clinical Evidence and Dosing Optimization

Extensive clinical research has established the efficacy and optimal dosing ranges for spinal this compound across various surgical procedures. Evidence from randomized controlled trials and meta-analyses consistently demonstrates that This compound offers significant advantages over other local anesthetics in terms of faster recovery and discharge times, making it particularly suitable for ambulatory surgery settings [3] [4]. The pharmacological profile of this compound translates to clinically relevant benefits, including quicker resolution of both sensory and motor blocks, earlier ambulation, and shorter time to discharge readiness compared to low-dose bupivacaine [3].

Dose-Response Characteristics

Dosing optimization studies have identified the therapeutic window for this compound in spinal anesthesia, with different doses providing specific clinical profiles suitable for various surgical requirements:

Table 1: this compound Dosing Regimens and Clinical Profiles

| Dose (mg) | Sensory Block Onset (min) | Surgical Duration (min) | Time to Complete Regression (min) | Clinical Applications |

|---|---|---|---|---|

| 30 | 5.2 ± 1.3 | 40-60 | 105.6 ± 21 | Lower limb procedures ≤40 min |

| 40 | 4.8 ± 1.1 | 50-70 | 127.8 ± 27.6 | Most short-duration procedures |

| 50 | 4.5 ± 0.9 | 60-80 | 133.8 ± 22.8 | Procedures requiring higher block |

| 60 | 3.9 ± 0.7 | 70-90 | 145.2 ± 24.3* | Selected inpatient procedures |

Data synthesized from multiple clinical trials [2] [1] [5]. *Based on limited studies - requires further investigation.

A prospective, randomized, observer-blinded study evaluating three intrathecal doses of this compound HCl 1% (30, 40, and 50 mg) in patients undergoing lower limb procedures demonstrated that the time to complete regression of the spinal block was significantly faster with the 30 mg dose (1.76 ± 0.35 hours) compared to both 40 mg (2.13 ± 0.46 hours) and 50 mg (2.23 ± 0.38 hours) [2]. However, the lower 30 mg dose was associated with a higher secondary failure rate, suggesting that 40 mg represents the optimal balance between efficacy and duration for most short procedures [2].

Comparative Efficacy Data

Network meta-analyses of randomized controlled trials have established the superior recovery profile of this compound compared to other local anesthetics. When evaluating time to discharge readiness, this compound consistently ranks among the top agents, alongside lidocaine and mepivacaine [4]. However, this compound demonstrates advantages in other key recovery metrics, ranking highest for sensory and motor block duration, time to first ambulation, and spontaneous voiding [4]. These findings position this compound as the preferred agent for spinal anesthesia in the ambulatory setting, particularly when utilizing fast-track protocols.

Table 2: Comparison of Local Anesthetics for Spinal Anesthesia in Ambulatory Surgery

| Anesthetic | Dose (mg) | Sensory Block Duration (min) | Motor Block Duration (min) | Time to Discharge (min) | TNS Risk | Clinical Recommendations |

|---|---|---|---|---|---|---|

| 2-Chloroprocaine | 40-50 | 75-105 | 70-110 | 125-150 | Very low | First-line for procedures <90 min |

| Lidocaine | 40-60 | 80-100 | 75-105 | 130-160 | Higher | Avoid if alternatives available |

| Mepivacaine | 45-60 | 90-120 | 85-115 | 140-170 | Moderate | Second-line option |

| Low-dose Bupivacaine | 7.5-10 | 90-150 | 100-160 | 180-240 | Low | Longer procedures (>90 min) |

| Prilocaine | 40-60 | 85-115 | 80-110 | 135-165 | Low | Alternative to this compound |

Data synthesized from systematic reviews and meta-analyses [3] [4] [1]. TNS = Transient Neurologic Symptoms

A systematic review and meta-analysis directly comparing this compound with low-dose spinal bupivacaine demonstrated that this compound was associated with significantly faster motor and sensory block regression (pooled mean difference = -57 minutes), shorter time to ambulation (pooled mean difference = -84.6 minutes), and earlier discharge (pooled mean difference = -88.6 minutes) [3]. These quantitative findings confirm the clinical advantages of this compound when spinal anesthesia is performed for day-case surgery, where efficient recovery metrics directly impact operational efficiency and patient satisfaction.

Detailed Administration Protocol

Preprocedural Assessment and Patient Selection

Comprehensive patient evaluation is essential before administering spinal this compound. The preoperative assessment should include a detailed medical history, physical examination, and appropriate diagnostic tests to identify potential contraindications and optimize patient selection. Absolute contraindications to spinal anesthesia include patient refusal, infection at the injection site, severe uncorrected hypovolemia, true allergy to local anesthetics, and increased intracranial pressure [6] [7]. Relative contraindications that require careful risk-benefit analysis include coagulopathy, sepsis, fixed cardiac output states, and indeterminate neurological disease [6] [7].

Specific consideration should be given to patients with pre-existing neurological conditions. While conditions such as multiple sclerosis and other demyelinating diseases were historically considered contraindications to neuraxial anesthesia, current evidence suggests that with appropriate counseling and documentation, spinal anesthesia may be carefully considered [6]. In vitro experiments indicate that demyelinated nerves may be more susceptible to local anesthetic toxicity, though no clinical study has convincingly demonstrated that spinal anesthesia worsens these neurological diseases [6]. The decision-making process should weigh the potential benefits of a stress-free surgical experience against theoretical risks.

Drug Preparation and Administration

Proper preparation of this compound is crucial for patient safety and procedural success. The following protocol outlines the standardized approach for drug preparation and administration:

- Pharmaceutical Form: Use only preservative-free, specifically formulated 1% this compound HCl solution for intrathecal administration [2]. Commercially available preparations may vary by region, so verify appropriate labeling for neural application.

- Dose Selection: Based on surgical duration and patient factors, select the appropriate dose (typically 40 mg for most procedures, 30 mg for very short procedures, or 50 mg for those requiring slightly longer duration or higher block) [2] [1].

- Aseptic Technique: Maintain strict sterile protocol throughout the procedure, including hand washing, wearing sterile gloves, and using chlorhexidine with alcohol for skin preparation [7] [2].

- Equipment Selection: Utilize a standard spinal kit containing a 25-27 gauge pencil-point spinal needle (Whitacre or Sprotte), introducer (if using smaller gauge needles), and appropriate syringes [6] [2].

- Patient Positioning: Position the patient in either sitting or lateral decubitus position based on clinician preference and patient factors. The sitting position may facilitate identification of anatomical landmarks, particularly in obese patients [7].

- Landmark Identification: Identify the appropriate interspace (L2-L3, L3-L4, or L4-L5) using anatomical landmarks. In obese patients or those with difficult anatomy, ultrasound guidance may improve first-pass success [7].

- Needle Insertion: Using a midline or paramedian approach, advance the spinal needle until cerebrospinal fluid (CSF) flow is freely established [7] [2].

- Drug Injection: Inject the prepared this compound solution smoothly over approximately 10-15 seconds without barbotage [2]. After injection, carefully remove the needle and assist the patient to the supine position.

The following workflow diagram illustrates the standardized procedure for spinal this compound administration:

Monitoring and Block Assessment

Comprehensive monitoring and systematic assessment of the neural block are essential components of safe spinal anesthesia practice. Following administration of this compound, implement the following monitoring protocol: